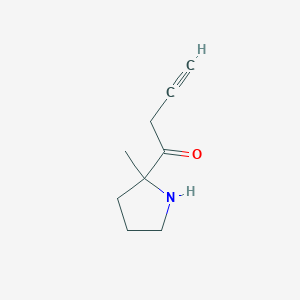![molecular formula C16H22N4O B13191034 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine](/img/structure/B13191034.png)
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine is a compound that features a piperazine ring substituted with a benzyl group and an oxadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzyl carbazate with an appropriate aldehyde to form the oxadiazole ring through a condensation reaction, followed by oxidative cyclization and rearrangement . The resulting oxadiazole intermediate is then reacted with piperazine under suitable conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield hydroxylated derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the benzyl or piperazine moieties.
Aplicaciones Científicas De Investigación
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with studies showing activity against bacterial and viral pathogens.
Materials Science: The unique properties of the oxadiazole ring make this compound suitable for use in the development of advanced materials, including polymers and high-energy materials.
Biological Research: The compound is used in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with various biological molecules . This interaction can disrupt the function of essential proteins and enzymes in pathogens, leading to their inhibition or destruction. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine can be compared with other oxadiazole-containing compounds, such as:
1,2,4-Oxadiazole: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
1,3,4-Oxadiazole: Another regioisomer with distinct reactivity and applications.
1,2,5-Oxadiazole:
Propiedades
Fórmula molecular |
C16H22N4O |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
3-benzyl-5-(3-piperazin-1-ylpropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H22N4O/c1-2-5-14(6-3-1)13-15-18-16(21-19-15)7-4-10-20-11-8-17-9-12-20/h1-3,5-6,17H,4,7-13H2 |
Clave InChI |
MSDNQAUZBVRGFD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCCC2=NC(=NO2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13190959.png)

![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)

amine](/img/structure/B13190991.png)
![7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13191004.png)


![1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine](/img/structure/B13191009.png)



![4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13191027.png)
